Antrodin A

概要

説明

アントロジンAは、薬用キノコであるアントロディア・カンフォラタの菌糸体から単離された生物活性化合物です。 この化合物は、肝保護、抗酸化、抗炎症、免疫調節効果など、さまざまな薬理学的特性を持つことから、大きな注目を集めています .

準備方法

合成経路と反応条件

アントロジンAの調製は、通常、アントロディア・カンフォラタ菌糸体の発酵によって行われます。菌糸体は、生物活性化合物の産生を促進するために、制御された条件下で適切な培地で培養されます。 発酵ブロスはその後、アントロジンAを単離するために、抽出および精製プロセスにかけられます .

工業的生産方法

アントロジンAの工業的生産は、アントロディア・カンフォラタ菌糸体の大量発酵を伴います。発酵プロセスは、アントロジンAの収量を最大限に引き出すために最適化されます。発酵後、ブロスをろ過し、菌糸体を洗浄して乾燥させます。 その後、溶媒を用いて生物活性化合物を抽出し、クロマトグラフィー技術によって精製します .

化学反応の分析

反応の種類

アントロジンAは、酸化、還元、置換反応など、さまざまな化学反応を起こします。 これらの反応は、化合物の構造を改変し、その生物活性を高めるために不可欠です .

一般的な試薬と条件

酸化: 過酸化水素や過マンガン酸カリウムなどの一般的な酸化剤は、アントロジンAを酸化するために使用されます。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤は、アントロジンAを還元するために使用されます。

生成される主要な生成物

これらの反応から生成される主要な生成物には、薬理学的特性が強化された、さまざまなアントロジンA誘導体が含まれます。 これらの誘導体は、潜在的な治療用途について研究されています .

科学研究への応用

アントロジンAは、さまざまな分野における科学研究への応用について、広く研究されてきました。

化学: アントロジンAは、生物活性分子の化学的性質と反応を研究するためのモデル化合物として使用されています。

生物学: アントロジンAの研究は、アポトーシス、オートファジー、細胞周期制御など、細胞プロセスに対するその影響に焦点を当てています。

医学: アントロジンAは、肝疾患、がん、炎症性疾患の治療における潜在的な治療用途について調査されています。

科学的研究の応用

Antrodin A has been extensively studied for its scientific research applications in various fields:

Chemistry: this compound is used as a model compound for studying the chemical properties and reactions of bioactive molecules.

Biology: Research on this compound focuses on its effects on cellular processes, including apoptosis, autophagy, and cell cycle regulation.

Medicine: this compound is investigated for its potential therapeutic applications in treating liver diseases, cancer, and inflammatory disorders.

作用機序

アントロジンAは、さまざまな分子標的および経路を通じてその効果を発揮します。肝臓の抗酸化および抗炎症能力を高め、腸内細菌叢の安定性を維持し、アルコール誘発性肝障害から肝臓を保護します。 この化合物は、ROS/AKT/ERK/P38経路やTNFαのエピジェネティックなヒストンアセチル化などのシグナル伝達経路を調節し、アポトーシスやその他の細胞応答につながります .

類似化合物の比較

類似化合物

アントロジンC: 抗酸化作用や抗がん作用など、類似の薬理学的特性を持つ、アントロディア・カンフォラタ由来の別の生物活性化合物です。

アントロキノンオール: 強力な抗がん作用と免疫調節作用を持つ化合物です。

アントロジンAの独自性

アントロジンAは、その独特の分子構造と、複数の生物学的経路を調節する能力により、ユニークです。 その肝保護作用と抗炎症作用は、治療用途にとって貴重な化合物となっています .

類似化合物との比較

Similar Compounds

Antrodin C: Another bioactive compound from Antrodia camphorata with similar pharmacological properties, including antioxidant and anticancer effects.

Antroquinonol: A compound with potent anticancer and immunomodulatory activities.

Uniqueness of Antrodin A

This compound is unique due to its specific molecular structure and its ability to modulate multiple biological pathways. Its hepatoprotective and anti-inflammatory properties make it a valuable compound for therapeutic applications .

生物活性

Antrodin A (AdA), a bioactive compound derived from the mycelium of Antrodia camphorata , has garnered attention for its diverse biological activities, particularly in the context of liver protection and modulation of gut microbiota. This article synthesizes current research findings on the biological activity of this compound, highlighting its protective effects against alcohol-induced liver damage and its influence on the gut microbiome.

Overview of this compound

This compound is one of the primary metabolites produced during the fermentation of Antrodia camphorata , a fungus known for its medicinal properties. Research indicates that AdA exhibits significant hepatoprotective effects, particularly in models of acute alcoholic liver injury.

1. Hepatoprotective Effects

A study conducted by Chen et al. (2021) demonstrated that this compound significantly mitigates the effects of acute alcohol intake in mice. The compound was shown to:

- Reduce hepatic lipid deposition, as indicated by decreased total cholesterol (TC) and triglycerides (TG).

- Alleviate oxidative stress markers, including malondialdehyde (MDA).

- Lower inflammatory cytokines such as TNF-α, IL-1β, IL-6, IL-17, and IFN-γ.

These findings suggest that AdA helps restore liver function by modulating both metabolic and inflammatory responses in the liver following alcohol exposure .

2. Modulation of Gut Microbiota

This compound's impact on gut microbiota composition was also notable. It restored beneficial bacteria such as Lactobacillus and Dubosiella , while reducing harmful strains like Clostridium and various Prevotellaceae groups. This modulation is crucial as gut microbiota plays a vital role in overall health and can influence liver function through the gut-liver axis .

Research Findings

The table below summarizes key findings from various studies on this compound:

| Study | Model | Key Findings |

|---|---|---|

| Chen et al. (2021) | Mice with acute alcoholic liver injury | - Reduced TC and TG levels - Decreased MDA and inflammatory cytokines - Restored gut microbiota composition |

| ResearchGate Study | Mice | - Ameliorated liver damage from alcohol - Enhanced antioxidant capacity in liver tissues |

| Frontiers in Molecular Biosciences | In vitro studies | - Inhibited cell migration related to liver fibrosis - Downregulated markers associated with hepatic stellate cell activation |

Case Study 1: Acute Alcoholic Liver Injury

In a controlled experiment involving mice subjected to acute alcohol intake, this compound was administered at varying doses. The results indicated a significant reduction in liver damage markers compared to control groups not receiving AdA. Histological examinations revealed less fatty degeneration and inflammation in treated animals.

Case Study 2: Gut Microbiome Restoration

Another study focused on the effects of this compound on gut microbiota dysbiosis induced by alcohol consumption. The treatment led to a marked increase in beneficial microbial populations while decreasing pathogenic ones, suggesting a potential therapeutic role for AdA in managing gut health alongside liver protection.

特性

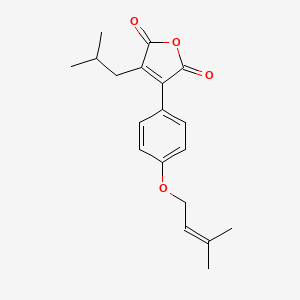

IUPAC Name |

3-[4-(3-methylbut-2-enoxy)phenyl]-4-(2-methylpropyl)furan-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22O4/c1-12(2)9-10-22-15-7-5-14(6-8-15)17-16(11-13(3)4)18(20)23-19(17)21/h5-9,13H,10-11H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXIUCXGVUOQMSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=C(C(=O)OC1=O)C2=CC=C(C=C2)OCC=C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

656830-24-9 | |

| Record name | Antrodin A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0656830249 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。